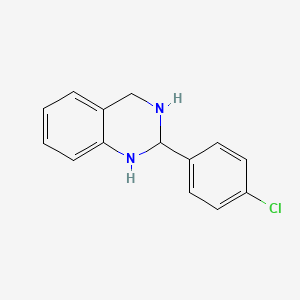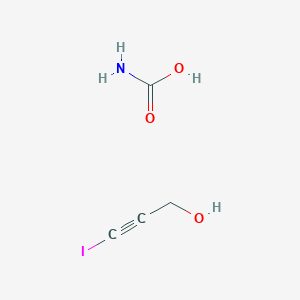
1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride is a chemical compound with the molecular formula C13H11ClINO2 It is a derivative of pyridine and benzoyl chloride, featuring an iodine atom and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride typically involves the reaction of 2-iodobenzoyl chloride with 4-methoxypyridine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or acetonitrile.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. Conditions may vary depending on the desired product.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used. Solvents like toluene or dimethylformamide (DMF) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and advanced materials.
作用機序
The mechanism of action of 1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride depends on its specific application. In general, the compound can interact with molecular targets, such as enzymes or receptors, through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
2-Iodobenzoyl chloride: A precursor in the synthesis of 1-(2-Iodobenzoyl)-4-methoxypyridin-1-ium chloride, used in various organic reactions.
4-Methoxypyridine: Another precursor, used in the synthesis of pyridine derivatives.
Benzoyl Chloride Derivatives: Compounds with similar structures and reactivity, used in organic synthesis.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research, making it a valuable compound for scientific studies.
特性
CAS番号 |
174840-95-0 |
|---|---|
分子式 |
C13H11ClINO2 |
分子量 |
375.59 g/mol |
IUPAC名 |
(2-iodophenyl)-(4-methoxypyridin-1-ium-1-yl)methanone;chloride |
InChI |
InChI=1S/C13H11INO2.ClH/c1-17-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14;/h2-9H,1H3;1H/q+1;/p-1 |
InChIキー |
DKECEYOIGRDZKG-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=[N+](C=C1)C(=O)C2=CC=CC=C2I.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


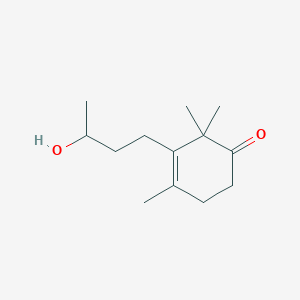
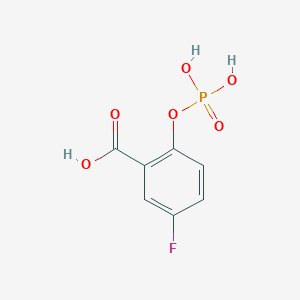
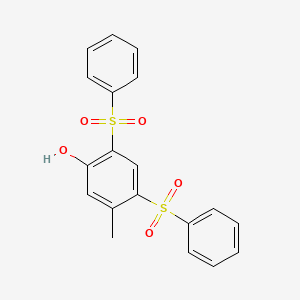
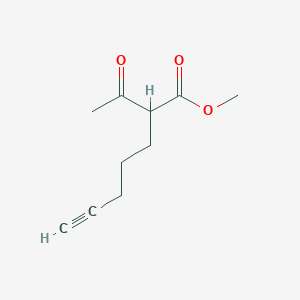
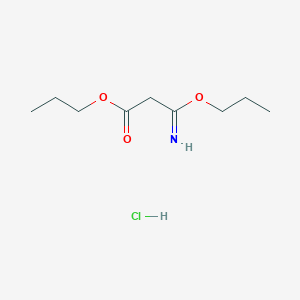
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
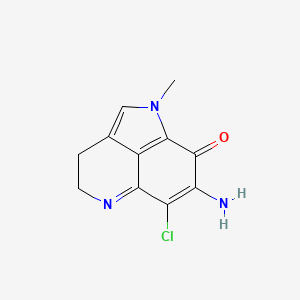
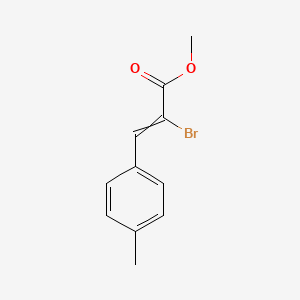

![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
